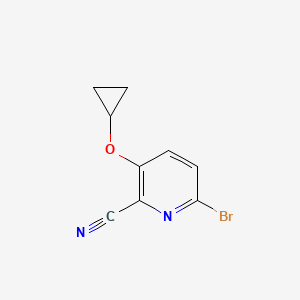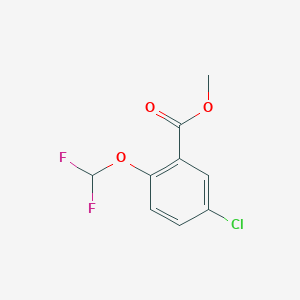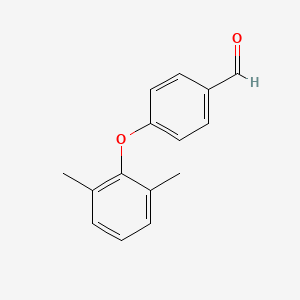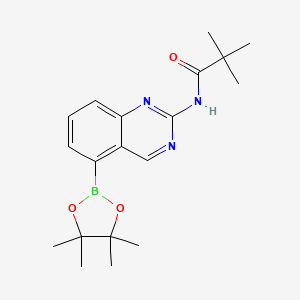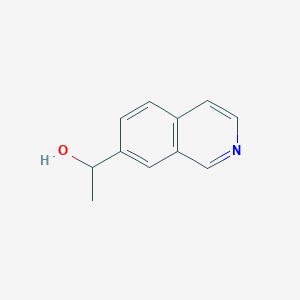
Antibacterial agent 35
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 35 is a novel compound that has garnered significant attention due to its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, including those caused by drug-resistant strains. This compound is particularly notable for its unique mechanism of action, which differentiates it from traditional antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 35 involves a multi-step process that includes the following key steps:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of the compound.
Functional Group Modification: Various functional groups are introduced to enhance the antibacterial activity. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and potency.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent quality.
化学反应分析
Types of Reactions
Antibacterial agent 35 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct antibacterial properties. These derivatives are often tested for enhanced efficacy and reduced toxicity.
科学研究应用
Antibacterial agent 35 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the interactions between antibacterial agents and bacterial cells, including the effects on cell wall synthesis and protein function.
Medicine: The compound is being explored as a potential treatment for various bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: It is used in the development of new antibacterial coatings for medical devices and surfaces to prevent bacterial contamination.
作用机制
Antibacterial agent 35 exerts its effects by targeting specific molecular pathways in bacterial cells. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to cell death. Additionally, it disrupts the bacterial cell wall, causing cell lysis. The compound’s unique structure allows it to evade common resistance mechanisms, making it effective against drug-resistant bacteria.
相似化合物的比较
Similar Compounds
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: Inhibits protein synthesis by binding to the 30S ribosomal subunit.
Ciprofloxacin: Inhibits bacterial DNA gyrase, preventing DNA replication.
Uniqueness
Antibacterial agent 35 is unique in its dual mechanism of action, targeting both protein synthesis and cell wall integrity. This dual action reduces the likelihood of resistance development and enhances its efficacy against a broader range of bacterial strains.
属性
分子式 |
C10H15N5O6S |
|---|---|
分子量 |
333.32 g/mol |
IUPAC 名称 |
[(2S,5R)-2-[5-[(1S)-1-aminoethyl]-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C10H15N5O6S/c1-5(11)8-12-13-9(20-8)7-3-2-6-4-14(7)10(16)15(6)21-22(17,18)19/h5-7H,2-4,11H2,1H3,(H,17,18,19)/t5-,6+,7-/m0/s1 |
InChI 键 |
IIGJRSBRPZGZLI-XVMARJQXSA-N |
手性 SMILES |
C[C@@H](C1=NN=C(O1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O)N |
规范 SMILES |
CC(C1=NN=C(O1)C2CCC3CN2C(=O)N3OS(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


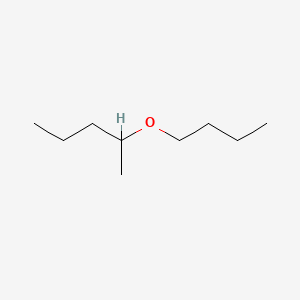
![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)

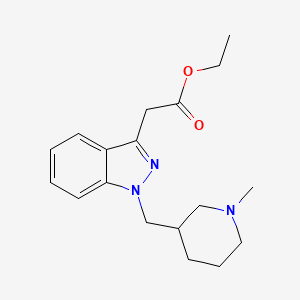
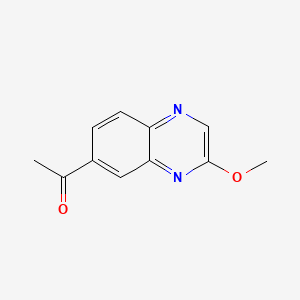

![(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B13921451.png)
